4-Methylhex-2-en-1-amine, also known as (E)-4-methylhex-2-en-1-amine, is an organic compound characterized by its aliphatic amine structure with a double bond. It is classified under the category of alkenyl amines, which are significant in various chemical applications due to their reactivity and functional properties. The compound features a molecular formula of and a molecular weight of approximately 113.20 g/mol.
4-Methylhex-2-en-1-amine can be sourced from various chemical suppliers and is primarily utilized in research and industrial applications. It falls under the classification of primary amines, which are known for their nucleophilic properties and ability to participate in a variety of chemical reactions.
The synthesis of 4-methylhex-2-en-1-amine can be achieved through several methods, primarily involving the following approaches:
The reaction conditions typically include:
The molecular structure of 4-methylhex-2-en-1-amine features a double bond between the second and third carbon atoms, contributing to its reactivity. The compound can be represented using various structural formulas:
InChI=1S/C7H15N/c1-3-7(4-2)5-6-8/h5-6H,3-4,8H2,1-2H3
CCC(C)C=CCN
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 113.20 g/mol |
IUPAC Name | (E)-4-methylhex-2-en-1-amine |
Boiling Point | Not specified |
Melting Point | Not specified |
4-Methylhex-2-en-1-amine is versatile in its reactivity and can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-methylhex-2-en-1-amine primarily involves its nucleophilic character due to the presence of the amine group. In nucleophilic substitution reactions, the nitrogen atom donates its lone pair to electrophiles, facilitating the formation of new bonds while displacing leaving groups.
The reactivity pattern is influenced by:
4-Methylhex-2-en-1-amine is typically a colorless liquid with an amine odor. Specific physical properties such as boiling point and melting point are not widely documented but can be inferred based on similar compounds.
The compound exhibits:
4-Methylhex-2-en-1-amine has several applications across different fields:
The stereoselective construction of 4-methylhex-2-en-1-amine’s chiral centers demands precision to avoid racemization and ensure enantiomeric purity. Contemporary approaches leverage transition metal catalysts and organocatalytic systems to control absolute configuration.
Hydroamination of dienes offers a direct route to allylic amines like 4-methylhex-2-en-1-amine. Earth-abundant metal complexes facilitate regioselective amine addition across conjugated systems:
Table 1: Enantioselective Hydroamination Performance
Catalyst System | Substrate | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|
Y(III)/S,S-BOX | 4-Methylhexa-1,3-diene | 92 | 85 | Toluene, 80°C, 24 h |
(R)-DTBM-SEGPHOS-Au(I) | Pentenylamine derivative | 94 | 89 | DCM, 25°C, 12 h |
(R)-TRIP Phosphoric Acid | 4-Methylpent-1-en-3-one | 91 | 78 | Toluene, 40°C, 48 h |
Palladium-catalyzed allylic substitution enables enantioselective C–N bond formation. Key advances include:
Table 2: Palladium Ligand Efficacy in Alkene-Amine Coupling
Ligand | Substrate Pair | Yield (%) | Turnover Number | Reaction Time |
---|---|---|---|---|
XPhos | 4-Methylpentenyl-Cl + PhthN⁻ | 92 | 450 | 2 h |
DPEPhos | Hexenyl-Br + Benzylamine | 85 | 380 | 4 h |
BINAP | Alkenyl-SePh + NH₃·BH₃ | 78 | 300 | 6 h |
Copper catalysis provides economical alternatives to palladium for amine-alkene linkages:
Engineered transaminases enable atom-economical amination under aqueous conditions:
Table 3: Biocatalytic vs. Chemical Synthesis Performance
Parameter | Engineered Transaminase | Pd-Catalyzed Amination | Cu-Mediated Coupling |
---|---|---|---|
ee (%) | >98 | <5 | 0 |
Reaction Medium | Aqueous buffer (pH 7.5) | Toluene/DMF | DMSO/DMF |
Carbon Efficiency | 97% | 65% | 72% |
PMI (kg/kg) | 8 | 87 | 92 |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4